BMT-297376

Description

Properties

Molecular Formula |

C23H29F2N3O3 |

|---|---|

Molecular Weight |

433.5 g/mol |

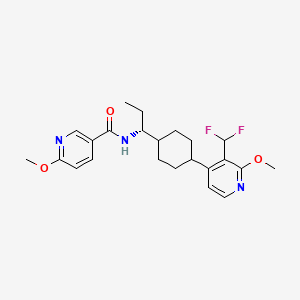

IUPAC Name |

N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxy-4-pyridinyl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide |

InChI |

InChI=1S/C23H29F2N3O3/c1-4-18(28-22(29)16-9-10-19(30-2)27-13-16)15-7-5-14(6-8-15)17-11-12-26-23(31-3)20(17)21(24)25/h9-15,18,21H,4-8H2,1-3H3,(H,28,29)/t14?,15?,18-/m1/s1 |

InChI Key |

VUXXMKIAYMJEHC-JTTJXQCZSA-N |

Isomeric SMILES |

CC[C@H](C1CCC(CC1)C2=C(C(=NC=C2)OC)C(F)F)NC(=O)C3=CN=C(C=C3)OC |

Canonical SMILES |

CCC(C1CCC(CC1)C2=C(C(=NC=C2)OC)C(F)F)NC(=O)C3=CN=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

BMT-297376: An In-Depth Technical Overview of a Novel IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-297376 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a critical immune escape mechanism for tumors, leading to the suppression of T-cell function and the promotion of an immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound aims to restore anti-tumor immunity. This document provides a technical guide to the mechanism of action of this compound, based on available information.

Core Mechanism of Action: IDO1 Inhibition

This compound functions as a direct inhibitor of the IDO1 enzyme. IDO1 catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to N-formylkynurenine, which is subsequently converted to kynurenine.

Biochemical Consequences of IDO1 Inhibition

Inhibition of IDO1 by this compound is expected to lead to two primary biochemical changes within the tumor microenvironment and draining lymph nodes:

-

Decreased Kynurenine Concentration: By blocking the enzymatic activity of IDO1, this compound reduces the concentration of kynurenine and its downstream metabolites.

-

Increased Tryptophan Concentration: Consequently, the local concentration of tryptophan is preserved.

Immunological Consequences of IDO1 Inhibition

The biochemical changes induced by this compound have significant downstream effects on the immune system, primarily by reversing the immunosuppressive effects of tryptophan depletion and kynurenine accumulation.

Reversal of T-Cell Suppression

-

Tryptophan Availability: T-cells, particularly effector T-cells, are highly sensitive to tryptophan levels. The restoration of tryptophan concentrations by this compound is expected to support T-cell proliferation and function.

-

Reduction of Kynurenine-Mediated T-Cell Apoptosis: Kynurenine and its metabolites can induce apoptosis in T-cells and promote the differentiation of regulatory T-cells (Tregs). By lowering kynurenine levels, this compound is hypothesized to protect effector T-cells from apoptosis and reduce the Treg population.

Modulation of Dendritic Cell Function

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating anti-tumor immune responses. IDO1 expression in DCs can lead to a tolerogenic phenotype. Inhibition of IDO1 by this compound may promote the maturation and activation of DCs, enhancing their ability to prime and activate anti-tumor T-cells.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the IDO1 enzyme and the subsequent downstream effects on the kynurenine pathway and immune cell function.

Experimental Protocols

Detailed experimental protocols for this compound are not yet widely available in the public domain. However, based on standard methodologies for evaluating IDO1 inhibitors, the following experimental workflows are likely to be employed:

In Vitro IDO1 Enzyme Activity Assay

Cellular Assay: T-Cell Proliferation

Quantitative Data Summary

Specific quantitative data for this compound is not currently available in the public domain. The following table outlines the expected data points and their significance in characterizing the compound.

| Parameter | Description | Significance |

| IC50 (IDO1) | Concentration of this compound required to inhibit 50% of IDO1 enzyme activity in vitro. | Measures the potency of the compound against its target. |

| Ki | Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme. | Provides insight into the strength of the inhibitor-enzyme interaction. |

| Cellular EC50 | Concentration of this compound required to achieve 50% of the maximum effect in a cellular assay (e.g., reversal of T-cell suppression). | Indicates the potency of the compound in a biological system. |

| In Vivo Efficacy | Measurement of anti-tumor activity in preclinical animal models (e.g., tumor growth inhibition). | Demonstrates the potential therapeutic effect of the compound. |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties of this compound. | Determines the drug's bioavailability and dosing schedule. |

| Pharmacodynamics | Measurement of the biochemical and physiological effects of this compound in vivo (e.g., changes in kynurenine/tryptophan ratio). | Confirms target engagement and mechanism of action in a living organism. |

Conclusion

This compound is a promising IDO1 inhibitor with the potential to restore anti-tumor immunity by reversing the immunosuppressive effects of the kynurenine pathway. Further disclosure of preclinical and clinical data will be necessary to fully elucidate its therapeutic potential. The experimental frameworks and conceptual understanding provided in this document serve as a guide for researchers and drug development professionals interested in the evolving field of IDO1 inhibition.

Unveiling the Biological Target of BMT-297376: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological target identification for BMT-297376, a potent small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the core methodologies, quantitative data, and signaling pathways associated with this compound.

Executive Summary

This compound has been identified as a highly potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4][5] IDO1 is a critical regulator of immune responses, and its inhibition is a promising strategy in cancer immunotherapy. This compound is an optimized derivative of Linrodostat (BMS-986205), a well-characterized IDO1 inhibitor. While specific quantitative data for this compound's direct inhibition of IDO1 is not publicly available, its parent compound, Linrodostat, exhibits high potency with an IC50 in the low nanomolar range (~2 nM). Recent findings have also identified an off-target activity of this compound, the inhibition of Complex I of the mitochondrial respiratory chain.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its parent compound, Linrodostat.

| Compound | Target | Assay Type | Potency (IC50) | Reference |

| This compound | Complex I | Mitochondrial Respiration Assay | 9.9 µM | [2] |

| Linrodostat (BMS-986205) | IDO1 | Enzymatic Assay | ~2 nM |

Note: The IC50 value for this compound against its primary target, IDO1, is not currently available in the public domain. Given that this compound is an optimized version of Linrodostat, a similar or improved potency is anticipated.

Signaling Pathway

This compound exerts its primary therapeutic effect by inhibiting the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to N-formylkynurenine. This process has profound implications for the tumor microenvironment. Tryptophan depletion and the accumulation of its catabolites, collectively known as kynurenines, lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby enabling cancer cells to evade immune surveillance. By blocking IDO1, this compound is expected to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.

References

Preliminary Efficacy and Mechanism of Action of BMT-297376: A Technical Overview

Introduction: BMT-297376 is a next-generation small molecule inhibitor with potential applications in oncology. This technical guide provides a summary of the preliminary findings on its efficacy, mechanism of action, and experimental basis, tailored for researchers, scientists, and professionals in drug development. The information presented is based on early-stage, preclinical research.

Mechanism of Action

This compound, an optimized derivative of Linrodostat (BMS-986205), was initially developed as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)[1][2][3]. IDO1 is a key enzyme in the kynurenine pathway, which is implicated in creating an immunosuppressive tumor microenvironment by depleting tryptophan and generating immunosuppressive metabolites[1][2].

However, recent studies have revealed a critical off-target effect: this compound also functions as an inhibitor of the ubiquinone (Q-site) in complex I of the mitochondrial respiratory chain[1][2][4]. This dual mechanism of action—targeting both the IDO1 pathway and mitochondrial respiration—underpins its potent anti-cancer effects, particularly in combination with other metabolic inhibitors. Inhibition of complex I disrupts mitochondrial ATP production, leading to an energy crisis within tumor cells[2][4].

Signaling Pathway and Proposed Synergistic Mechanism

The diagrams below illustrate the IDO1 signaling pathway targeted by this compound and the proposed synergistic mechanism of action when combined with a glycolysis inhibitor.

Figure 1: IDO1 Signaling Pathway Inhibition by this compound.

Figure 2: Proposed Synergistic Mechanism of this compound.

Summary of Preclinical Efficacy

The preclinical efficacy of this compound has been primarily demonstrated in the context of combination therapy. When used as a single agent, its effects on cancer cell proliferation are limited. However, in combination with inhibitors of other metabolic pathways, such as the lactate dehydrogenase (LDH) inhibitor (R)-GNE-140, this compound exhibits potent synergistic effects[1][2]. This combination leads to a significant impairment of tumor cell proliferation and can induce either cell death or senescence[2][4]. The synergistic activity has been observed in a notable portion of tested tumor cell lines and in human colorectal cancer organoids[1][2].

| Experimental Context | Key Findings | References |

| Monotherapy | Limited effect on the proliferation of KRAS G12V/MYC cancer cells. | [1] |

| Combination Therapy with (R)-GNE-140 | Strong impairment of proliferation in KRAS G12V/MYC cancer cells. | [1] |

| Preferentially targets oncogene-transformed cancer cells. | [2] | |

| Highly synergistic activity observed in approximately one-third of tested tumor cell lines. | [1][2] | |

| Induces senescence in tumor cells, which can then be eliminated by senolytic drugs. | [2][4] | |

| Targeting | Potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). | [1][2][3] |

| Also inhibits the Q-site of mitochondrial complex I. | [1][2][4] |

Experimental Protocols

Below are detailed methodologies for key conceptual experiments to evaluate the efficacy of this compound.

1. Cell Proliferation Assay for Synergistic Effects

-

Objective: To determine the synergistic effect of this compound and a glycolysis inhibitor (e.g., (R)-GNE-140) on cancer cell proliferation.

-

Materials:

-

Cancer cell line of interest (e.g., KRAS G12V/MYC transformed cells).

-

Standard cell culture medium and supplements.

-

This compound and (R)-GNE-140.

-

Cell proliferation reagent (e.g., resazurin-based).

-

96-well plates.

-

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a dose-response matrix of this compound and (R)-GNE-140, both individually and in combination.

-

Treat the cells with the drug combinations and incubate for a period of 48-72 hours.

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the fluorescence or absorbance using a plate reader to quantify cell viability.

-

Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells.

-

Analyze the data using synergy analysis software (e.g., Combenefit) to determine synergy scores (e.g., Bliss, HSA, Loewe).

-

2. Mitochondrial Complex I Activity Assay

-

Objective: To quantify the inhibitory effect of this compound on mitochondrial complex I activity.

-

Materials:

-

Isolated mitochondria from a relevant cell or tissue source.

-

Complex I activity assay kit (commercially available).

-

This compound.

-

Known complex I inhibitor (e.g., rotenone) as a positive control.

-

Microplate reader.

-

-

Procedure:

-

Isolate mitochondria from the chosen cells or tissues using differential centrifugation.

-

Prepare different concentrations of this compound to be tested.

-

In a 96-well plate, add the isolated mitochondria to the assay buffer provided in the kit.

-

Add the various concentrations of this compound or rotenone to the respective wells and incubate for a short period.

-

Initiate the reaction by adding the substrate (e.g., NADH) and the electron acceptor.

-

Monitor the change in absorbance over time at the specified wavelength to determine the rate of the reaction.

-

Calculate the percentage of complex I inhibition for each concentration of this compound relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

3. Senescence-Associated β-Galactosidase Staining

-

Objective: To visualize and quantify the induction of senescence in tumor cells following combination treatment.

-

Materials:

-

Cancer cells cultured on glass coverslips or in multi-well plates.

-

This compound and (R)-GNE-140.

-

Senescence-Associated β-Galactosidase (SA-β-gal) staining kit.

-

Microscope.

-

-

Procedure:

-

Treat the cultured cancer cells with this compound and (R)-GNE-140 in combination for 48-72 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with the fixation solution provided in the kit.

-

Wash the cells again and incubate with the staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).

-

Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.

-

Quantify the percentage of blue, senescent cells by counting at least 200 cells in multiple random fields.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments to characterize the efficacy of this compound.

Figure 3: Logical Experimental Workflow for this compound Efficacy Studies.

References

BMT-297376: An In-Depth In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-297376 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. As an optimized derivative of Linrodostat (BMS-986205), this compound represents a next-generation therapeutic candidate in cancer immunotherapy. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, quantitative inhibitory activities, and the experimental protocols for its evaluation. Recent findings have also identified an off-target activity against mitochondrial complex I, which is also detailed herein.

Mechanism of Action

This compound exerts its primary therapeutic effect by inhibiting the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the proliferation and function of effector T-cells and promotes the activity of regulatory T-cells, thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance. By inhibiting IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.

Additionally, this compound has been shown to possess off-target activity as an inhibitor of the ubiquinone reduction site (Q-site) of mitochondrial respiratory complex I.[1][2][3] This secondary mechanism can impact cellular bioenergetics.

Quantitative In Vitro Data

While specific IC50 values for this compound's inhibition of IDO1 are not publicly available, its characterization as a "potent" and "optimized" derivative of Linrodostat (BMS-986205) suggests inhibitory activity in the low nanomolar range. For reference, the in vitro potency of the parent compound, Linrodostat, is provided below.

Table 1: In Vitro Inhibitory Activity of Parent Compound Linrodostat (BMS-986205)

| Target | Assay System | IC50 Value |

| IDO1 | IDO1-HEK293 cells | 1.1 nM |

| IDO1 | Human HeLa cells | 1.7 nM |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay System | Approximate IC50 Value |

| Mitochondrial Complex I | Isolated Mitochondria | ~1 µM (estimated from dose-response curve)[2] |

Experimental Protocols

IDO1 Inhibition Cellular Assay

This protocol is a representative method for determining the potency of IDO1 inhibitors in a cellular context.

1. Cell Culture and IDO1 Induction:

-

Human cancer cell lines known to express IDO1, such as SKOV-3 ovarian cancer cells or HEK293 cells engineered to overexpress human IDO1, are used.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

To induce IDO1 expression, cells are treated with an appropriate concentration of interferon-gamma (IFNγ), typically in the range of 50-100 ng/mL, and incubated for 24-48 hours.

2. Compound Treatment:

-

A serial dilution of this compound is prepared in the appropriate cell culture medium.

-

The IFNγ-containing medium is removed, and the cells are treated with the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

3. Measurement of Kynurenine Production:

-

After a suitable incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured. This can be achieved using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde, which forms a yellow product detectable by spectrophotometry at approximately 480 nm. Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.

4. Data Analysis:

-

The kynurenine concentrations are plotted against the inhibitor concentrations.

-

The IC50 value, representing the concentration of the inhibitor required to reduce kynurenine production by 50%, is calculated using a non-linear regression analysis.

Mitochondrial Complex I Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on mitochondrial complex I.

1. Isolation of Mitochondria:

-

Mitochondria are isolated from cultured cells (e.g., HEK293T) or tissue samples through differential centrifugation.

-

The isolated mitochondria are resuspended in a suitable buffer (e.g., a sucrose-based buffer).

2. Spectrophotometric Assay:

-

The assay measures the NADH:ubiquinone oxidoreductase activity of complex I.

-

Isolated mitochondria are solubilized with a mild detergent to expose the enzyme.

-

The reaction is initiated by adding NADH as the substrate.

-

The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

-

To assess inhibition, the assay is performed in the presence of varying concentrations of this compound.

3. Distinguishing Q-site from NADH-site Inhibition:

-

To confirm that the inhibition occurs at the ubiquinone binding site (Q-site), separate assays for NADH oxidation and ubiquinone reduction are performed.

-

A specific Q-site inhibitor, such as rotenone, is used as a positive control.

4. Data Analysis:

-

The rate of NADH oxidation is calculated from the change in absorbance over time.

-

The percentage of inhibition is determined for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Caption: IDO1 Inhibition by this compound.

Caption: In Vitro Assay Workflows.

Conclusion

This compound is a potent, next-generation inhibitor of IDO1 with potential applications in cancer immunotherapy. Its in vitro characterization reveals a dual mechanism of action, with on-target inhibition of IDO1 and off-target activity against mitochondrial complex I. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel IDO1 inhibitors. Further studies are warranted to fully elucidate the therapeutic implications of its dual inhibitory profile.

References

The Evolving Landscape of IDO1 Inhibition: A Technical Overview of BMT-297376 and its Homologous Compounds

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in immuno-oncology. Its enzymatic activity, the catabolism of tryptophan to kynurenine, leads to an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune destruction. This has spurred the development of potent and selective IDO1 inhibitors. This technical guide provides an in-depth analysis of BMT-297376, a potent IDO1 inhibitor, and its key homologous compound, Linrodostat (BMS-986205), offering a comparative look at their activity and the experimental methodologies used in their evaluation.

Core Compounds and Quantitative Activity

This compound is an optimized derivative of Linrodostat (BMS-986205), both of which are highly potent inhibitors of the IDO1 enzyme. The following table summarizes the key quantitative data for these compounds, highlighting their inhibitory activity in both enzymatic and cell-based assays.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line |

| Linrodostat (BMS-986205) | IDO1 | Enzymatic | 1.7 | - |

| IDO1 | Cell-based (Kynurenine production) | 1.1 | HEK293 (expressing human IDO1)[1][2] | |

| IDO1 | Cell-based (Kynurenine production) | 3.4 | SKOV3[3] | |

| IDO1 | Cell-based (Growth inhibition) | - | - | |

| This compound | IDO1 | - | Potent inhibitor (specific IC50 not publicly available) | - |

The IDO1 Signaling Pathway and Mechanism of Inhibition

The primary function of IDO1 is the initiation of the kynurenine pathway of tryptophan metabolism. This enzymatic process has profound implications for immune surveillance.

Caption: The IDO1 signaling pathway in the tumor microenvironment and the inhibitory action of this compound/Linrodostat.

Experimental Protocols

The characterization of this compound and its homologs relies on robust enzymatic and cell-based assays to determine their potency and cellular efficacy.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly quantifies the enzymatic activity of purified recombinant IDO1.

Principle: The assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine is determined by its absorbance at 321 nm.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid, and methylene blue (as a reducing system), and catalase.

-

Enzyme and Inhibitor Addition: Purified recombinant IDO1 enzyme and various concentrations of the test compound (e.g., this compound) or vehicle control are added to the wells of a microplate.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by the addition of trichloroacetic acid (TCA).

-

Kynurenine Measurement: The plate is incubated to allow for the complete conversion of N-formylkynurenine to kynurenine, and the absorbance is read at 321 nm.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Caption: Workflow for a typical in vitro IDO1 enzymatic inhibition assay.

Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Principle: IDO1 expression is induced in a suitable cell line (e.g., SKOV3 ovarian cancer cells or HEK293 cells engineered to express human IDO1) using interferon-gamma (IFNγ). The amount of kynurenine secreted into the cell culture medium is then quantified as a measure of IDO1 activity.

Methodology:

-

Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.

-

IDO1 Induction: IDO1 expression is induced by treating the cells with IFNγ for approximately 24 hours.[4]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.

-

Incubation: The cells are incubated for a further 24-48 hours to allow for tryptophan metabolism.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Kynurenine Quantification: The concentration of kynurenine in the supernatant is measured. This is often done by adding p-dimethylaminobenzaldehyde (p-DMAB), which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at 480 nm. Alternatively, more sensitive methods like HPLC or LC-MS/MS can be used.[5]

-

Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in kynurenine production, is determined.

Caption: Workflow for a cell-based IDO1 inhibition assay measuring kynurenine production.

Conclusion

This compound and its parent compound, Linrodostat, represent a significant advancement in the development of small-molecule IDO1 inhibitors. Their high potency, demonstrated through rigorous enzymatic and cell-based assays, underscores their potential as therapeutic agents in oncology. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of these and other novel IDO1 inhibitors, facilitating further research and development in this promising area of cancer immunotherapy. The continued investigation into the structure-activity relationships of these and other homologous series will be crucial for the design of next-generation IDO1 inhibitors with enhanced efficacy and safety profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

BMT-297376: A Potent IDO1 Inhibitor for Oncological Applications

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-297376 is a novel and potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. As an optimized derivative of Linrodostat (BMS-986205), this compound demonstrates significant potential for therapeutic applications in oncology, primarily through the modulation of the tumor microenvironment to enhance anti-tumor immune responses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for its evaluation, and a discussion of its potential therapeutic applications.

Introduction to this compound

This compound is a highly potent inhibitor of the IDO1 enzyme, which plays a crucial role in the tryptophan catabolism pathway. By inhibiting IDO1, this compound blocks the conversion of tryptophan into kynurenine, a metabolite that promotes an immunosuppressive tumor microenvironment. This inhibition leads to a reduction in regulatory T cell (Treg) function and myeloid-derived suppressor cell (MDSC) activity, thereby restoring the efficacy of effector T cells in recognizing and eliminating cancer cells. The molecular formula for this compound is C23H29F2N3O3, and its CAS number is 2251031-81-7.

Quantitative Preclinical Data

The following table summarizes the available quantitative data for this compound and its parent compound, Linrodostat.

| Parameter | This compound | Linrodostat (BMS-986205) | Reference |

| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1] |

| IC50 (IDO1) | 0.6928 nM | 1.7 nM (enzymatic), 3.4 nM (SKOV3 cells) | [1][2] |

| Off-Target Activity | Suggested to inhibit mitochondrial Complex I | Inhibits mitochondrial Complex I | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the IDO1 enzyme. IDO1 is a key regulator of immune tolerance, and its overexpression in the tumor microenvironment is a common mechanism of immune escape for various cancers.

The inhibition of IDO1 by this compound leads to two primary effects:

-

Tryptophan Depletion Reversal: It prevents the depletion of tryptophan, an essential amino acid for T cell proliferation and function.

-

Kynurenine Production Blockade: It halts the production of kynurenine, which actively suppresses effector T cells and promotes the generation and function of immunosuppressive Tregs and MDSCs.

The following diagram illustrates the IDO1 signaling pathway and the point of intervention for this compound.

Caption: IDO1 pathway inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the specific preclinical evaluation of this compound are not publicly available. However, the following are generalized protocols for key assays used to characterize IDO1 inhibitors, based on established methodologies.

In Vitro IDO1 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.

Workflow Diagram:

Caption: Workflow for in vitro IDO1 enzyme inhibition assay.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer (e.g., 50 mM potassium phosphate, pH 6.5) is prepared containing co-factors necessary for IDO1 activity, such as 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Enzyme and Inhibitor Addition: Recombinant human IDO1 enzyme is added to the wells of a 96-well plate, followed by the addition of varying concentrations of this compound or control inhibitors.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of L-tryptophan (e.g., to a final concentration of 200 µM). The plate is then incubated at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Kynurenine Measurement: The reaction is stopped by the addition of a strong acid, such as 30% trichloroacetic acid. This also facilitates the hydrolysis of N-formylkynurenine to kynurenine. The plate is incubated at 50°C for 30 minutes.

-

Data Analysis: The concentration of kynurenine is determined by measuring the absorbance at approximately 321 nm. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

Workflow Diagram:

Caption: Workflow for cell-based IDO1 inhibition assay.

Methodology:

-

Cell Culture and IDO1 Induction: Human cancer cells known to express IDO1 upon stimulation, such as HeLa cells, are seeded in a 96-well plate. IDO1 expression is then induced by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours.

-

Compound Treatment: The IFN-γ-stimulated cells are then treated with various concentrations of this compound.

-

Incubation and Supernatant Collection: The cells are incubated with the compound for a further 24-48 hours, after which the cell culture supernatant is collected.

-

Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using a colorimetric assay. This typically involves the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at approximately 480 nm.

-

Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in kynurenine production, is calculated.

Potential Therapeutic Applications

The primary therapeutic application for this compound is in the field of oncology. By inhibiting IDO1, this compound has the potential to:

-

Enhance Anti-Tumor Immunity: By reversing the immunosuppressive effects of the tumor microenvironment, this compound can enable the patient's own immune system to more effectively attack and destroy cancer cells.

-

Synergize with other Immunotherapies: There is a strong rationale for combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1 or anti-CTLA-4 antibodies). Checkpoint inhibitors can upregulate IDO1 expression, and therefore, concurrent inhibition of IDO1 with this compound may lead to a more robust and durable anti-tumor response.

-

Treat a Broad Range of Cancers: IDO1 is overexpressed in a wide variety of solid and hematological malignancies, suggesting that this compound could have broad applicability across different cancer types.

While specific in vivo efficacy data for this compound is not yet publicly available, preclinical studies with its parent compound, Linrodostat, have shown dose-dependent anti-tumor activity in various animal models, supporting the therapeutic potential of this class of IDO1 inhibitors.

Conclusion

This compound is a potent and promising IDO1 inhibitor with the potential to become a valuable therapeutic agent in the treatment of cancer. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a strong candidate for both monotherapy and combination therapy with other immuno-oncology agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Early Research Findings on BMT-297376: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-297376 is a novel and potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a critical mechanism of immune evasion employed by various tumors, leading to the suppression of T-cell-mediated anti-tumor immunity. As an optimized derivative of Linrodostat (BMS-986205), this compound represents a promising therapeutic candidate in the field of immuno-oncology. This technical guide provides a comprehensive overview of the early research findings on this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.

Core Mechanism of Action: IDO1 Inhibition

This compound exerts its primary pharmacological effect through the potent and selective inhibition of the IDO1 enzyme. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune surveillance. By inhibiting IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.

Quantitative Preclinical Data

While specific quantitative data for this compound is not yet publicly available in detail, its characterization as an "optimized Linrodostat" allows for inferences based on the preclinical data of its parent compound, BMS-986205.

Table 1: In Vitro Inhibitory Activity of Linrodostat (BMS-986205)

| Assay System | Parameter | Value |

| IDO1-HEK293 Cells | IC50 | 1.1 nM |

| HeLa Cells (human) | IC50 | 1.7 nM |

| TDO-HEK293 Cells | IC50 | > 2000 nM |

Data for Linrodostat (BMS-986205) is presented as a surrogate for this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: Potential Off-Target Activity

| Target | Effect | Note |

| Mitochondrial Complex I (Q-site) | Inhibition | Observed with both BMS-986205 and this compound in a preclinical study. Further investigation is required to determine the clinical significance of this finding. |

Experimental Protocols

The following are representative experimental protocols for the evaluation of IDO1 inhibitors like this compound.

IDO1 Enzymatic Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Potassium phosphate buffer

-

This compound (test compound)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Develop a colored product by adding a reagent that reacts with kynurenine (e.g., Ehrlich's reagent).

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 480 nm) using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

-

Cell Line:

-

Human tumor cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3).

-

-

Reagents and Materials:

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

This compound (test compound)

-

Reagents for kynurenine detection (as in the enzymatic assay)

-

96-well cell culture plate

-

Spectrophotometer or HPLC for kynurenine quantification

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a colorimetric method or HPLC.

-

Calculate the percentage of inhibition of kynurenine production for each concentration of this compound and determine the cellular IC50 value.

-

Signaling Pathways and Experimental Workflows

IDO1-Mediated Immune Suppression Pathway

Caption: The IDO1 pathway's role in immune suppression and its inhibition by this compound.

Experimental Workflow for In Vitro IDO1 Inhibition

Methodological & Application

BMT-297376: Application Notes and Experimental Protocols for a Novel IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-297376 is a potent and optimized inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer, by promoting an immunosuppressive tumor microenvironment.[4][5] this compound, an optimized version of Linrodostat (BMS-986205), offers a promising tool for investigating the therapeutic potential of IDO1 inhibition.[1][2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound targets and inhibits the IDO1 enzyme. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[5] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a reduction in the production of kynurenine and its downstream metabolites.[6] This action helps to restore local tryptophan levels and mitigate the immunosuppressive effects of kynurenine, thereby enhancing T-cell proliferation and anti-tumor immune responses.[4][6]

Data Presentation

The following table summarizes the in vitro activity of Linrodostat (BMS-986205), a closely related analog of this compound, in various cell-based assays. This data can serve as a reference for designing experiments with this compound.

| Cell Line | Assay Type | Readout | IC50 (nM) | Reference |

| HeLa | IDO1 Inhibition | Kynurenine Production | 1.7 | [1] |

| HEK293 (expressing human IDO1) | IDO1 Inhibition | Kynurenine Production | 1.1 | [1][7] |

| SKOV-3 | Cell Viability | Viable Cell Number | 6300 | [7] |

| M109 (murine) | IDO1 Inhibition | Kynurenine Production | >10-fold less potent than in human cells | [8] |

| TDO-HEK293 | TDO Inhibition | Kynurenine Production | >2000 | [1] |

Mandatory Visualizations

Signaling Pathway of IDO1 Inhibition

Caption: IDO1 pathway and the inhibitory action of this compound.

Experimental Workflow: Cell-Based IDO1 Inhibition Assay

Caption: Workflow for determining the potency of this compound.

Experimental Protocols

Protocol 1: Cell-Based IDO1 Inhibition Assay

This protocol details the methodology to assess the inhibitory activity of this compound on IDO1 in a cell-based assay by measuring the production of kynurenine.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant human Interferon-gamma (IFNγ)

-

This compound

-

DMSO (for stock solution preparation)

-

96-well cell culture plates

-

p-Dimethylaminobenzaldehyde (DMAB)

-

Trichloroacetic acid (TCA)

-

Kynurenine standard

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

IFNγ Stimulation:

-

The following day, remove the medium and add 100 µL of fresh medium containing IFNγ at a final concentration of 100 ng/mL to induce IDO1 expression.

-

Incubate for 24 hours.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Remove the IFNγ-containing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Linrodostat).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Kynurenine Measurement (Colorimetric Assay):

-

After incubation, carefully collect 75 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 25 µL of 30% TCA to each well to precipitate proteins.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 75 µL of the supernatant to a new 96-well plate.

-

Add 75 µL of freshly prepared 2% (w/v) DMAB in acetic acid to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a plate reader.

-

Prepare a standard curve using known concentrations of kynurenine to quantify the amount in the samples.

-

-

Data Analysis:

-

Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: T-Cell Co-culture Assay

This protocol is designed to evaluate the effect of this compound on T-cell proliferation in the presence of IDO1-expressing cells.

Materials:

-

IDO1-expressing cells (e.g., IFNγ-stimulated dendritic cells or tumor cells)

-

Human Pan T-cells (isolated from peripheral blood mononuclear cells)

-

Cell proliferation dye (e.g., CFSE)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads)

-

This compound

-

Flow cytometer

Procedure:

-

Preparation of IDO1-expressing cells:

-

Culture and stimulate the chosen cell line with IFNγ to induce IDO1 expression as described in Protocol 1.

-

-

T-cell Labeling:

-

Label isolated Pan T-cells with a cell proliferation dye according to the manufacturer's instructions.

-

-

Co-culture Setup:

-

In a 96-well plate, seed the IFNγ-stimulated IDO1-expressing cells.

-

Add the labeled T-cells to the wells at a suitable effector-to-target ratio.

-

Add T-cell activation stimuli to the co-culture.

-

Add different concentrations of this compound to the wells.

-

-

Incubation:

-

Incubate the co-culture plate for 3-5 days.

-

-

Analysis of T-cell Proliferation:

-

Harvest the cells and stain with T-cell specific markers (e.g., anti-CD3).

-

Analyze T-cell proliferation by flow cytometry, measuring the dilution of the cell proliferation dye in the T-cell population.

-

-

Data Analysis:

-

Quantify the percentage of proliferated T-cells in the presence of different concentrations of this compound and compare it to the vehicle control. This will demonstrate the ability of this compound to rescue T-cell proliferation from IDO1-mediated suppression.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMT-297376 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-297376, also known as Linrodostat or BMS-986205, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key regulator of immune responses, and its overexpression in the tumor microenvironment is a significant mechanism of immune evasion by cancer cells. By inhibiting IDO1, this compound can restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. These application notes provide detailed protocols for the use of this compound in preclinical animal models of cancer.

Mechanism of Action: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has two main immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for killing cancer cells.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which suppress the activity of effector T cells.

This compound binds to the IDO1 enzyme, blocking its catalytic activity. This leads to a decrease in kynurenine production and an increase in local tryptophan levels, thereby reversing the immunosuppressive effects of IDO1 and enhancing the anti-tumor immune response.

Figure 1: Simplified signaling pathway of IDO1-mediated immunosuppression and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound in various animal models.

Table 1: In Vivo Efficacy of this compound in a Human SKOV3 Ovarian Cancer Xenograft Mouse Model

| Dose (mg/kg, oral, once daily) | Kynurenine Reduction in Tumor (%) | Animal Model | Reference |

| 1 | Not specified | Nude mice with SKOV3 xenografts | [1] |

| 3 | Not specified | Nude mice with SKOV3 xenografts | [1] |

| 10 | Not specified | Nude mice with SKOV3 xenografts | [1] |

| 5 | 60 | Nude mice with SKOV3 xenografts | [1] |

| 25 | 63 | Nude mice with SKOV3 xenografts | [1] |

| 125 | 76 | Nude mice with SKOV3 xenografts | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Different Species

| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Rat | 0.5 | IV | 3.9 | - | - | - | [2] |

| Rat | 2 | PO | - | - | - | 4 | [2] |

| Dog | 0.5 | IV | 4.7 | - | - | - | [2] |

| Dog | 1.5 | PO | - | - | - | 39 | [2] |

| Cynomolgus Monkey | 0.5 | IV | 6.6 | - | - | - | [2] |

| Cynomolgus Monkey | 1.5 | PO | - | - | - | 10 | [2] |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous SKOV3 Xenograft Mouse Model

This protocol describes the establishment of a human ovarian cancer xenograft model and subsequent treatment with this compound to evaluate its in vivo efficacy by measuring intratumoral kynurenine levels.

Materials:

-

SKOV3 human ovarian adenocarcinoma cell line

-

Female athymic nude mice (BALB/c-nu), 4-6 weeks old

-

Matrigel

-

This compound (Linrodostat)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)[1]

-

Standard laboratory equipment for cell culture, animal handling, and surgery

Procedure:

-

Cell Culture: Culture SKOV3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each day of dosing, freshly prepare the required concentrations of this compound by diluting the stock solution in the vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 5-14 days).

-

-

Pharmacodynamic Analysis:

-

At the end of the treatment period, euthanize the mice and collect tumor and plasma samples.

-

Process the samples for kynurenine analysis using LC-MS/MS (see Protocol 2).

-

-

Data Analysis:

-

Compare the mean kynurenine levels in the tumors and plasma of the this compound-treated groups to the vehicle-treated control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

-

Figure 2: Experimental workflow for evaluating the in vivo efficacy of this compound in a SKOV3 xenograft model.

Protocol 2: Quantification of Kynurenine in Plasma and Tumor Tissue by LC-MS/MS

This protocol provides a general method for the extraction and quantification of kynurenine from biological matrices.

Materials:

-

Plasma and tumor tissue samples

-

Internal standard (e.g., deuterated kynurenine)

-

Protein precipitation solution (e.g., methanol or acetonitrile)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold protein precipitation solution containing the internal standard.

-

Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

Sample Preparation (Tumor Tissue):

-

Weigh a portion of the frozen tumor tissue.

-

Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.

-

Perform protein precipitation on the tissue homogenate as described for plasma.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify kynurenine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Preclinical Safety and Toxicology Considerations

While a dedicated preclinical toxicology report for this compound is not publicly available, clinical trial data can provide insights into potential on-target and off-target toxicities. In clinical studies, this compound has been generally well-tolerated. The most common treatment-related adverse events reported in combination with nivolumab were fatigue, nausea, and decreased appetite.[4] Grade 3 or higher toxicities were less frequent but included rash and autoimmune hepatitis.[5]

For preclinical studies, it is crucial to:

-

Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).

-

Monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

-

Perform hematology and clinical chemistry analysis at the end of the study to assess for any organ-specific toxicities.

-

Conduct histopathological examination of major organs to identify any microscopic changes.

By carefully designing and executing in vivo studies with this compound, researchers can obtain valuable data on its efficacy and safety profile, contributing to its further development as a novel cancer immunotherapy.

References

- 1. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor xenograft model [bio-protocol.org]

- 3. Establishment of SKOV3 Xenograft Nude Mice Models [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. urotoday.com [urotoday.com]

BMT-297376 dosage and administration guidelines

Application Notes and Protocols: BMT-297376

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: this compound is a preclinical compound intended for research purposes only. There are no established clinical dosage and administration guidelines for human use. The information provided herein is based on the general principles of evaluating novel enzyme inhibitors and should not be interpreted as a recommendation for clinical application. Researchers must conduct their own dose-finding and efficacy studies.

Introduction to this compound

This compound is a potent and specific inhibitor of the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1). IDO1 is a key rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the context of oncology, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[1] This overexpression leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolites, known as kynurenines.[1][2] These metabolic changes suppress the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs), thereby facilitating tumor immune escape.[3][4][5] By inhibiting IDO1, this compound aims to reverse this immunosuppressive mechanism and restore anti-tumor immunity.

Physicochemical Properties

The known quantitative data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉F₂N₃O₃ | [1] |

| Molecular Weight | 433.49 g/mol | [1] |

| Target | Indoleamine 2,3-Dioxygenase 1 (IDO1) | [1] |

| Solubility | 10 mM in DMSO | [1] |

Mechanism of Action: IDO1 Inhibition

IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[3] In cancer, interferon-gamma (IFNγ) released by immune cells often upregulates IDO1 expression in tumor cells.[4] This creates an immunosuppressive microenvironment through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan stalls T cell proliferation and induces a state of anergy (unresponsiveness).[3]

-

Kynurenine Accumulation: The resulting metabolites, particularly kynurenine, actively promote the differentiation of naïve T cells into immunosuppressive Tregs and can induce apoptosis in effector T cells.[1][4]

This compound, as an IDO1 inhibitor, blocks this catalytic activity. This action is expected to increase the local concentration of tryptophan while decreasing the concentration of kynurenine, thereby alleviating immune suppression and enhancing the ability of the immune system to recognize and attack tumor cells.

IDO1 Signaling Pathway Diagram

The following diagram illustrates the role of IDO1 in tumor immune evasion and the point of intervention for an inhibitor like this compound.

Caption: IDO1 pathway in tumor immune suppression and this compound intervention point.

Experimental Protocols (Representative)

The following are generalized protocols for the preclinical evaluation of a novel IDO1 inhibitor. These are not validated for this compound and must be optimized by the end-user.

Protocol: In Vitro IDO1 Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of a test compound in a cell-based assay by measuring the production of kynurenine.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[6][7]

-

Cell culture medium (e.g., DMEM/RPMI-1640), fetal bovine serum (FBS), Penicillin-Streptomycin.

-

Recombinant human IFNγ.

-

L-Tryptophan solution.

-

This compound (or test compound), dissolved in DMSO.

-

Trichloroacetic acid (TCA) solution.

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).[6]

-

96-well cell culture plates.

-

Microplate reader (480 nm absorbance).

Methodology:

-

Cell Seeding: Plate cells (e.g., SKOV-3) in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[6]

-

IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL final concentration) to induce IDO1 expression.[6] A set of wells should be left without IFNγ as a negative control.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the IFNγ-stimulated cells. Include a vehicle control (DMSO) for 100% IDO1 activity.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Kynurenine Measurement:

-

Carefully collect the cell supernatant (e.g., 140 µL).

-

Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6][7]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the clarified supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's Reagent to each well and incubate for 10 minutes at room temperature.[6]

-

Measure the absorbance at 480 nm.

-

-

Data Analysis: Create a standard curve using known kynurenine concentrations. Calculate the kynurenine produced in each well. Plot the percentage of IDO1 inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: In Vivo Tumor Model Efficacy Study

This protocol provides a framework for assessing the in vivo efficacy and pharmacodynamic (PD) target engagement of an IDO1 inhibitor in a syngeneic mouse tumor model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma).

-

Immunocompetent mice (e.g., C57BL/6 for B16F10).

-

This compound formulated for oral gavage or intraperitoneal (IP) injection.

-

Calipers for tumor measurement.

-

Equipment for blood collection and tissue harvesting.

-

LC-MS/MS for quantifying tryptophan and kynurenine in plasma and tumor tissue.

Methodology:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10⁶ B16F10 cells) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Dosing and Administration: Administer this compound according to the planned schedule (e.g., once or twice daily via oral gavage). Doses for novel inhibitors are typically determined from prior maximum tolerated dose (MTD) studies. For example, studies with other novel IDO1 inhibitors have used doses ranging from 50 to 100 mg/kg.[8][9]

-

Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.

-

Pharmacodynamic (PD) Analysis: At the end of the study (or at an intermediate time point), collect blood and tumor tissue.

-

Process blood to plasma.

-

Homogenize tumor tissue.

-

Analyze plasma and tumor homogenates using LC-MS/MS to measure the concentrations of L-tryptophan and kynurenine.

-

-

Data Analysis:

-

Plot mean tumor volume over time for each group to assess anti-tumor efficacy.

-

Calculate the kynurenine/tryptophan ratio in plasma and tumors. A significant reduction in this ratio in the treated groups compared to the vehicle group indicates successful in vivo target engagement.[8]

-

Experimental Workflow Diagram

The diagram below outlines a typical workflow for the preclinical evaluation of a novel research compound like this compound.

References

- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]

- 2. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 9. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMT-297376

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-297376, an optimized derivative of Linrodostat, is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of tryptophan.[4][5][6] In the context of oncology, tumor cells often exploit the IDO1 pathway to establish an immunosuppressive microenvironment, thereby evading immune surveillance.[4][5][6] By inhibiting IDO1, this compound can reverse this immunosuppressive effect, making it a promising candidate for cancer immunotherapy, particularly in combination with other therapeutic modalities.[4][5] Recent studies also suggest a potential secondary mechanism of action involving the inhibition of the Q-site in complex I of the mitochondrial respiratory chain.[4][5][6][7]

This document provides detailed protocols for the preparation and handling of this compound solutions, along with stability data to ensure consistent and reliable experimental outcomes.

Mechanism of Action: IDO1 Signaling Pathway

This compound primarily functions by inhibiting the IDO1 enzyme. This enzyme is a critical component of a metabolic pathway that converts the essential amino acid tryptophan into kynurenine. Elevated kynurenine levels in the tumor microenvironment lead to the suppression of T-cell activity and the promotion of an immunosuppressive milieu. By blocking IDO1, this compound helps to restore a robust anti-tumor immune response.

Caption: IDO1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

Solubility

This compound exhibits good solubility in common organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure accurate concentration and stability of the prepared solutions.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 mg/mL | 230.69 mM | Ultrasonic treatment is recommended. Use newly opened, hygroscopic DMSO for best results.[1][3] |

| Methanol | ≥ 100 mg/mL | ≥ 230.69 mM | Saturation point is not fully determined but is at or above this concentration.[1][3] |

| DMSO | - | 10 mM | A commonly used stock concentration.[2] |

Stock Solution Stability

Proper storage of stock solutions is critical to maintain the integrity and activity of this compound. It is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

| Storage Temperature | Storage Duration | Recommendations |

| -80°C | 6 months | Preferred for long-term storage.[1][3] |

| -20°C | 1 month | Suitable for short-term storage.[1][3] |

| Room Temperature | Same-day use | For optimal results, prepare and use solutions on the same day.[8] |

Experimental Protocols

Workflow for Solution Preparation and Stability Testing

The following diagram outlines the general workflow for preparing and assessing the stability of this compound solutions.

Caption: Workflow for this compound Solution Preparation and Stability Assessment.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (Molecular Weight: 433.49 g/mol )

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Pipettors and sterile tips

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed for your desired volume. For example, for 1 mL of a 10 mM solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.49 g/mol * (1000 mg / 1 g) = 4.3349 mg

-

-

Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance and place it into a sterile vial.

-

Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.

-

Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1][3] To enhance solubility, you can warm the tube to 37°C and then sonicate for a short period.[3]

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]

Protocol 2: Stability Assessment of this compound Stock Solutions

This protocol provides a general method for assessing the stability of this compound stock solutions over time.

Materials:

-

Prepared stock solution of this compound

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (MS) detector (optional, for identity confirmation)

-

Appropriate mobile phase for HPLC

-

Incubators or environmental chambers set to desired storage temperatures

Procedure:

-

Initial Analysis (T=0): Immediately after preparing the stock solution, perform an initial analysis using HPLC to determine the initial purity and concentration. This will serve as the baseline.

-

Sample Storage: Store the aliquots of the stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).

-

Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

-

Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature. If necessary, dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.

-

HPLC Analysis: Inject the prepared sample into the HPLC system. Analyze the chromatogram for the appearance of degradation products and any decrease in the peak area of the parent compound.

-

Data Analysis: Compare the purity and concentration of the stored samples to the initial (T=0) analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. While no specific degradation data is publicly available, it is crucial to perform these tests to ensure experimental reproducibility.[9]

Safety Precautions

As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound|2251031-81-7|COA [dcchemicals.com]

- 9. This compound|2251031-81-7|MSDS [dcchemicals.com]

Application Note and Protocol: Quantitative Analysis of BMT-297376 in Human Plasma by HPLC-MS/MS

Abstract

This document provides a detailed protocol for the quantification of BMT-297376, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in human plasma.[1] The method described herein is a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or other studies requiring the precise measurement of this compound concentrations in a biological matrix. The validation parameters and acceptance criteria are based on the FDA Guidance for Industry on Bioanalytical Method Validation.[2][3]

Introduction

This compound is an investigational inhibitor of the IDO1 enzyme. The IDO1 pathway is a critical regulator of immune responses, and its inhibition is a promising strategy in oncology.[4][5] Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for the quantitative analysis of small molecules in complex biological fluids due to its high selectivity and sensitivity.[6][7][8]

This application note details a complete workflow, from sample preparation to data analysis, for the quantification of this compound in human plasma. It also includes a comprehensive validation protocol to ensure the reliability and accuracy of the generated data.

IDO1 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the IDO1 enzyme. IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[4][9] By catabolizing tryptophan, IDO1 creates an immunosuppressive microenvironment. Inhibition of IDO1 by this compound is expected to restore anti-tumor immunity.

Experimental Protocol

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

HPLC System: A system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters Acquity UPLC).

-